LNnH-N-acetyl-propargyl
Description
LNnH-N-acetyl-propargyl is a synthetic oligosaccharide derivative derived from the core structure Lacto-N-neohexaose (LNnH), a six-sugar-unit oligosaccharide belonging to the human milk oligosaccharide (HMO) family. The compound is chemically modified with an N-acetyl-propargyl group, which introduces a terminal alkyne (propargyl) moiety linked via an N-acetyl spacer. This modification enables applications in bioorthogonal chemistry, particularly in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), facilitating selective conjugation with azide-bearing molecules for labeling, imaging, or therapeutic targeting .
LNnH itself is a branched hexasaccharide with structural relevance in glycobiology, often involved in microbial adhesion and immune modulation. The N-acetyl-propargyl derivative is commercially available through glycochemistry suppliers like Elicityl (product code GLY022-NPR) and Xi’an Qiyue Biotech, emphasizing its utility in research on carbohydrate-protein interactions and glycan array development .
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glcβ-NAc-Propargyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Below is a comparative analysis of LNnH-N-acetyl-propargyl with structurally or functionally related compounds:
Key Observations:
Core Structure Differences :
- This compound and LNnT-N-acetyl-propargyl differ in sugar-chain length (hexaose vs. tetraose), affecting binding avidity in lectin or receptor studies.
- Unmodified para-LNnH serves as a baseline for studying the impact of propargyl modifications on biological activity .
Functional Group Utility: The propargyl group in this compound enables rapid, specific conjugation with azides, unlike the spacer4-NH2 derivative, which requires amine-reactive reagents (e.g., sulfo-SMCC). Propargylglycine derivatives (e.g., H-DL-Prg-OH) are structurally distinct, being amino acids rather than oligosaccharides, and are used in metabolic engineering .
Biological Relevance :
- LNnH derivatives are critical in studying host-pathogen interactions (e.g., Helicobacter pylori binding), while shorter-chain analogs like LNnT may lack multivalent binding sites .
Data Tables
Table 1: Physicochemical Properties of Select Compounds
Table 2: Commercial Availability
| Compound | Catalog Number | Supplier |
|---|---|---|
| This compound | GLY022-NPR | Elicityl |
| LNnT-N-acetyl-propargyl | Custom synthesis | Xi’an Qiyue Biotech |
| Propargylglycine HCl | MFCD00077855 | Multiple suppliers |
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